molecular formula C18H22N4O2S B11435040 Butyl 5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Butyl 5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11435040
M. Wt: 358.5 g/mol
InChI Key: BYOWSDQJBWFIKC-UHFFFAOYSA-N
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Description

Butyl 5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex heterocyclic compound. Its structure combines a triazolopyrimidine core with a butyl ester group and a phenyl ring bearing a thiol (methylsulfanyl) substituent. This compound exhibits intriguing properties due to its unique arrangement of functional groups.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One approach involves the cyclization of appropriate precursors, such as 5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid, with butyl alcohol and a suitable coupling agent. The reaction conditions may include acid catalysis or base-promoted cyclization.

Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides insights into potential large-scale processes. Optimization of reaction conditions, scalability, and purification steps would be necessary for industrial implementation.

Chemical Reactions Analysis

Reactivity: Butyl 5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical transformations:

    Oxidation: Oxidative processes may modify the sulfur-containing group or the triazolopyrimidine ring.

    Reduction: Reduction reactions could target the carbonyl group or other functional moieties.

    Substitution: Nucleophilic substitution reactions may occur at the ester or phenyl positions.

Common Reagents and Conditions:

    Acids/Bases: Acidic or basic conditions facilitate cyclization reactions.

    Hydride Reducing Agents: These are useful for reduction steps.

    Nucleophiles: Nucleophilic reagents participate in substitution reactions.

Major Products: The major products depend on the specific reaction conditions. Potential derivatives include modified triazolopyrimidine structures or variations of the phenyl-thiol moiety.

Scientific Research Applications

Chemistry:

    Medicinal Chemistry: Researchers explore derivatives of this compound as potential drug candidates due to their unique structure and potential biological activity.

    Catalysis: The triazolopyrimidine scaffold may serve as a ligand or catalyst in organic transformations.

Biology and Medicine:

    Anticancer Properties: Investigations focus on its effects against cancer cells.

    Microbial Activity: Researchers study its antimicrobial potential.

    Other Disorders: Its impact on other physiological processes warrants exploration.

Industry:

    Materials Science: The compound’s properties may find applications in materials or coatings.

Mechanism of Action

The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While direct analogs are scarce, comparing this compound to related triazolopyrimidines or phenyl-substituted heterocycles highlights its distinct features.

Properties

Molecular Formula

C18H22N4O2S

Molecular Weight

358.5 g/mol

IUPAC Name

butyl 5-methyl-7-(4-methylsulfanylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H22N4O2S/c1-4-5-10-24-17(23)15-12(2)21-18-19-11-20-22(18)16(15)13-6-8-14(25-3)9-7-13/h6-9,11,16H,4-5,10H2,1-3H3,(H,19,20,21)

InChI Key

BYOWSDQJBWFIKC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)SC)C

Origin of Product

United States

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